TP-472 -

TP-472

Catalog Number: EVT-1535801
CAS Number:
Molecular Formula: C20H19N3O2
Molecular Weight: 333.391
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TP-472 is a potent BRD9/7 inhibitor (Kd values are 33 and 340 nM, respectively).
Overview

TP-472 is a small molecular compound recognized for its selective inhibition of bromodomain-containing proteins BRD9 and BRD7. These proteins play crucial roles in chromatin remodeling and gene expression regulation, making TP-472 a valuable tool in cancer research and epigenetics. The compound has demonstrated significant potential in inducing apoptosis in melanoma cells and inhibiting tumor growth in various models, highlighting its relevance in therapeutic applications.

Source

TP-472 is synthesized from a series of chemical reactions that involve the formation of a pyrrolopyrimidine core followed by amidation with N-cyclopropyl-4-methyl-benzamide. This compound is commercially available from several suppliers, including Tocris and Cayman Chemical .

Classification

TP-472 is classified as a bromodomain inhibitor, specifically targeting BRD9 and BRD7. Its unique structure and selectivity differentiate it from other compounds within the same category, positioning it as a significant candidate for drug development aimed at epigenetic regulation.

Synthesis Analysis

Methods

The synthesis of TP-472 involves multiple steps:

  1. Formation of the Pyrrolopyrimidine Core: This initial step entails the cyclization of appropriate precursors under controlled conditions to create the core structure.
  2. Amidation: The final step involves coupling the pyrrolopyrimidine derivative with N-cyclopropyl-4-methyl-benzamide under suitable conditions.

Technical Details

The industrial production of TP-472 mirrors its laboratory synthesis but is optimized for larger-scale production, focusing on yield and purity. Industrial methods utilize reactors and purification systems to ensure consistent high-quality output.

Molecular Structure Analysis

Structure

TP-472 is characterized by its distinct chemical structure, which includes a pyrrolopyrimidine core linked to a cyclopropylamino-formyl group. The full chemical name is 1-(7-(5-(cyclopropylamino-formyl)-2-methyl-phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone.

Data

The binding affinities of TP-472 for its targets are notable, with dissociation constants (K_d) of 33 nM for BRD9 and 340 nM for BRD7, indicating its high selectivity compared to other bromodomain family members .

Chemical Reactions Analysis

Reactions

TP-472 primarily undergoes substitution reactions due to its reactive functional groups. Under standard conditions, it does not readily participate in oxidation or reduction reactions. The major products formed are generally substituted derivatives that retain the core structure while introducing different substituents on the phenyl or pyrimidinyl rings .

Technical Details

Common reagents used in these reactions include:

  • Oxidation: Potassium permanganate or hydrogen peroxide.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Mechanism of Action

TP-472 acts as a selective inhibitor of bromodomain-containing proteins BRD7 and BRD9. By disrupting their interaction with acetylated lysine residues on histones, TP-472 influences gene expression patterns critical for cancer cell proliferation and survival. This mechanism has been shown to downregulate genes associated with extracellular matrix interactions and upregulate pro-apoptotic genes, contributing to its anti-tumor effects .

Physical and Chemical Properties Analysis

Physical Properties

TP-472's physical properties include:

  • Molecular Weight: Approximately 350 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide, which is commonly used as a solvent in laboratory settings.

Chemical Properties

The chemical properties are characterized by its stability under standard laboratory conditions, with reactivity primarily seen in substitution reactions rather than oxidation or reduction pathways .

Applications

TP-472 has diverse applications in scientific research:

  1. Cancer Therapy: Demonstrated efficacy in inducing apoptosis in melanoma cells and inhibiting tumor growth in preclinical models.
  2. Epigenetics Research: Utilized as a chemical probe to study the roles of BRD9 and BRD7 in chromatin remodeling and gene expression regulation.
  3. Drug Development: Serves as a lead compound for developing new drugs targeting bromodomain-containing proteins.
  4. Biological Research: Investigates biological pathways involving BRD9 and BRD7, providing insights into their roles in various diseases .
Introduction to TP-472: Molecular and Therapeutic Context

Bromodomain Biology and Epigenetic Regulation in Disease Pathogenesis

Bromodomains (BRDs) are evolutionarily conserved epigenetic reader modules that recognize N-acetylated lysine (KAc) residues on histone tails and non-histone proteins, facilitating the recruitment of transcriptional regulators to chromatin. Humans possess >60 BRDs across 42 proteins, classified into eight subfamilies based on structural homology [2] [6]. These domains enable the interpretation of the "epigenetic code," dynamically influencing gene expression, DNA repair, and cell differentiation. Dysregulation of BRD-containing proteins is implicated in cancer, inflammatory diseases, and viral latency [2] [8].

The BRD9/7 subfamily shares significant structural similarity (62% sequence identity in their bromodomains) but participates in distinct chromatin remodeling complexes with divergent biological functions. BRD9 is a core component of the non-canonical BAF (ncBAF) complex, while BRD7 resides in the polybromo-associated BAF (PBAF) complex [2] [10]. Both proteins bind acetylated histone H3 (H3Ac), but BRD9 predominantly exhibits proto-oncogenic properties, whereas BRD7 often functions as a tumor suppressor [2] [9]. This functional dichotomy underscores the necessity for selective inhibition strategies targeting pathogenic BRD9 activity without disrupting BRD7’s tumor-suppressive roles.

BRD9/7 as Emerging Therapeutic Targets in Oncology

Oncogenic roles of BRD9 are well-documented across malignancies. It sustains MYC expression in acute myeloid leukemia (AML), supports mutant PIK3CA/KRAS-driven transformation, and is essential for the viability of synovial sarcomas and malignant rhabdoid tumors [2] [9]. In hepatocellular carcinoma (HCC), BRD9 overexpression correlates with metastasis and poor survival, driving proliferation and epithelial-mesenchymal transition (EMT) via the TUFT1/AKT pathway [9]. Melanoma studies reveal that BRD9/7 inhibition suppresses extracellular matrix (ECM)-mediated oncogenic signaling and reactivates pro-apoptotic genes [3]. Pancreatic ductal adenocarcinoma (PDAC) cancer stem cells (CSCs) critically depend on BRD9 to maintain stemness through cooperation with TGFβ/Activin-SMAD2/3 signaling, making it a pivotal target for eliminating therapy-resistant CSC subpopulations [7].

Table 1: BRD9/7 Roles in Cancer Models

Cancer TypeBiological FunctionTherapeutic Effect of Inhibition
MelanomaSustains ECM signaling; represses pro-apoptotic genesBlocks tumor growth; induces apoptosis [3]
HCCActivates TUFT1/AKT pathway; promotes EMTSuppresses metastasis [9]
PDACCooperates with SMAD2/3 to maintain CSC stemnessSensitizes CSCs to gemcitabine [7]
AMLRegulates enhancer-mediated MYC expressionImpairs cell proliferation [2]

Discovery and Rationale for TP-472 as a Selective BRD9/7 Inhibitor

TP-472 (chemical name: 3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide; CAS: 2079895-62-6) was developed collaboratively by Takeda Pharmaceuticals and the Structural Genomics Consortium (SGC) as a chemical probe targeting BRD9/7 [4] [10]. Its discovery emerged from efforts to identify inhibitors with improved selectivity over existing pan-BRD tools like bromosporine. TP-472 exhibits high-affinity binding to BRD9 (Kd = 33 nM) and BRD7 (Kd = 340 nM), measured via isothermal titration calorimetry (ITC). Critically, it demonstrates >30-fold selectivity for BRD9 over other bromodomains (except BRD7) in thermal shift assays profiling >40 BRDs [1] [10].

Table 2: Biochemical and Cellular Profiling of TP-472

ParameterValueAssay
BRD9 Kd33 nMITC [1] [4]
BRD7 Kd340 nMITC [1]
BRD9 Cellular EC₅₀320 nMNanoBRET (HEK293) [4] [10]
Selectivity (BRD9 vs. other BRDs)>30-fold (except BRD7)Thermal shift assay [10]
Solubility (DMSO)100 mg/mL (300 mM)Kinetic solubility [1]

Structural analyses reveal the molecular basis for TP-472’s selectivity. Co-crystal structures (PDB: 6V1U, 6V14) show its naphthyridinone core forming a hydrogen bond with asparagine residues in the KAc binding sites of BRD9 (N216) and BRD7 (N211). Hydrophobic interactions with the ZA and BC loops further stabilize binding [2] [10]. Unlike earlier inhibitors (e.g., BI-9564), TP-472 minimizes off-target binding to CECR2, enhancing its utility for mechanistic studies [10]. Cellular target engagement is evidenced by NanoBRET, and it exhibits no cytotoxicity below 100 µM, supporting its use as a precision probe [10].

In melanoma models, TP-472 (5–10 µM) downregulates integrins, collagens, and fibronectins, disrupting ECM-mediated survival signals. Concurrently, it upregulates pro-apoptotic genes (BAX, MDM2, CDKN1A), inducing apoptosis [3]. In vivo, TP-472 (20 mg/kg, intraperitoneal) significantly inhibits melanoma xenograft growth in mice, validating its therapeutic potential [3].

Properties

Product Name

TP-472

IUPAC Name

3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide

Molecular Formula

C20H19N3O2

Molecular Weight

333.391

SMILES

O=C(NC1CC1)C2=CC=C(C)C(C3=C4N=CC=CN4C(C(C)=O)=C3)=C2

Solubility

Soluble in DMSO

Synonyms

TP-472; TP 472; TP472.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.